(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one
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Overview
Description
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one is a complex organic compound that features a unique combination of a cyclohexadiene ring and a dihydropyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between a cyclohexa-2,5-diene derivative and a suitable dienophile. The reaction conditions typically include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Common solvents include toluene, dichloromethane, or acetonitrile
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to enhance the reaction rate and selectivity
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive intermediates: Leading to the formation of reactive oxygen species or other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one: can be compared with other compounds such as:
Uniqueness
Structural Features: The unique combination of the cyclohexadiene ring and dihydropyranone moiety sets this compound apart from others.
This outline provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919299-03-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(5R)-5-cyclohexa-2,5-dien-1-yl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C11H12O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h2-7,9-10H,1,8H2/t10-/m1/s1 |
InChI Key |
KLLFSFDXBDVUKT-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=CC(C=C1)[C@H]2C=CCOC2=O |
Canonical SMILES |
C1C=CC(C=C1)C2C=CCOC2=O |
Origin of Product |
United States |
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